molecular formula C20H21FN2O2 B268874 N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

Cat. No. B268874
M. Wt: 340.4 g/mol
InChI Key: QUIJXCUCASPDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide, also known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by AstraZeneca and is currently undergoing clinical trials for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other EGFR inhibitors.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide works by selectively inhibiting the activity of mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for mutant forms of EGFR, which reduces the risk of off-target effects. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to induce tumor regression and improve survival in mouse models of NSCLC.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide in lab experiments is its high selectivity for mutant forms of EGFR, which allows for the specific targeting of cancer cells while sparing normal cells. However, one limitation is that it may not be effective in all patients with EGFR-mutant NSCLC, as some tumors may have additional mutations that confer resistance to EGFR inhibitors.

Future Directions

There are several potential future directions for the development of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide and other EGFR inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of next-generation EGFR inhibitors that may be even more effective than current therapies.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide involves several steps, including the reaction of 4-fluoroaniline with 4-(aminomethyl)azepane, followed by acylation with 4-fluorobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of NSCLC. It has been shown to be effective in patients with EGFR-mutant NSCLC that has developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has also demonstrated activity against T790M mutant EGFR, which is a common mechanism of resistance to other EGFR inhibitors.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C20H21FN2O2/c21-17-9-5-15(6-10-17)19(24)22-18-11-7-16(8-12-18)20(25)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,22,24)

InChI Key

QUIJXCUCASPDOZ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.